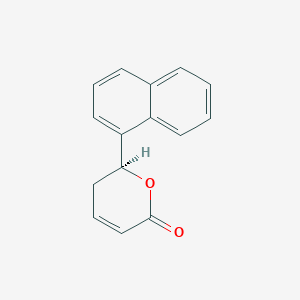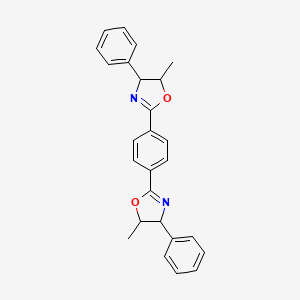
2,2'-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) is a complex organic compound with the molecular formula C26H20N2O2 and a molecular weight of 392.4492 . This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. It is also known by other names such as Dimethyl-POPOP and 1,4-Bis-2-(4-methyl-5-phenyloxazoylyl)benzene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 4-methyl-5-phenyloxazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings .
科学的研究の応用
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) has several scientific research applications:
Chemistry: It is used as a fluorescent reagent in various analytical techniques.
Biology: The compound’s phototoxic properties make it useful in studying the effects of singlet oxygen on microorganisms.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) involves its ability to produce singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to various biological molecules. This property is harnessed in photodynamic therapy, where the compound is used to target and destroy cancer cells or pathogens .
類似化合物との比較
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene:
2,2’-p-Phenylenebis(5-phenyloxazole): Another similar compound with a different substitution pattern on the oxazole rings.
Uniqueness
The presence of methyl groups in 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) enhances its photophysical properties, making it more effective as a fluorescent reagent and in photodynamic therapy compared to its similar counterparts .
特性
CAS番号 |
849343-13-1 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
5-methyl-2-[4-(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-23(19-9-5-3-6-10-19)27-25(29-17)21-13-15-22(16-14-21)26-28-24(18(2)30-26)20-11-7-4-8-12-20/h3-18,23-24H,1-2H3 |
InChIキー |
WRNPKVNJXBIFHW-UHFFFAOYSA-N |
正規SMILES |
CC1C(N=C(O1)C2=CC=C(C=C2)C3=NC(C(O3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
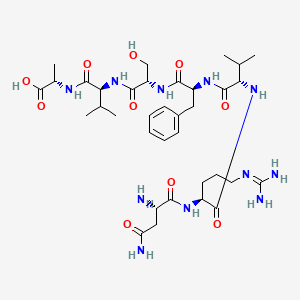
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
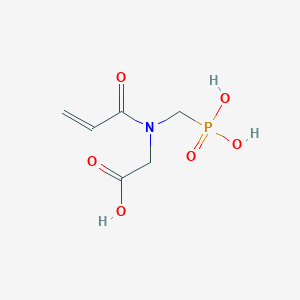
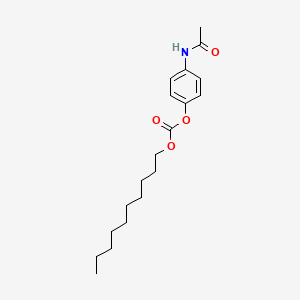
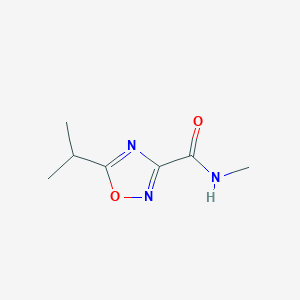
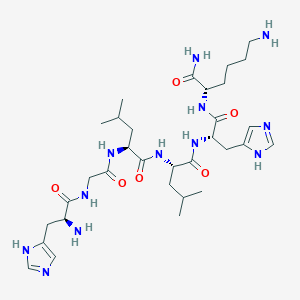
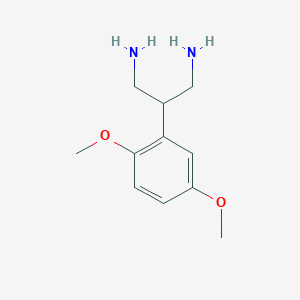
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
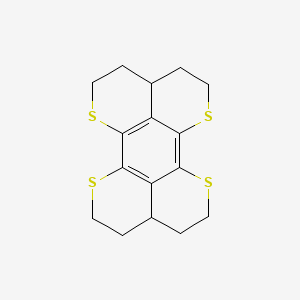
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
